molecular formula C7H10N4 B2465316 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile CAS No. 1643966-66-8

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile

Cat. No.: B2465316
CAS No.: 1643966-66-8
M. Wt: 150.185
InChI Key: PDZBAFFVRSPDSR-UHFFFAOYSA-N
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Description

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an amino group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile typically involves the reaction of 4-aminopyrazole with 2-methylpropanenitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, followed by nucleophilic substitution with 2-methylpropanenitrile.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, producing 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: 2-(4-Aminopyrazol-1-yl)-2-methyl-propylamine.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    4-Aminopyrazole: Lacks the nitrile group, making it less versatile in certain chemical reactions.

    2-Methylpropanenitrile: Lacks the pyrazole ring, limiting its biological activity.

    2-(4-Nitropyrazol-1-yl)-2-methyl-propanenitrile: Contains a nitro group instead of an amino group, which can alter its reactivity and biological properties.

Uniqueness: 2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and potential biological activities.

Biological Activity

2-(4-Aminopyrazol-1-yl)-2-methyl-propanenitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and comparative analysis with similar compounds, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N4, characterized by a pyrazole ring and a nitrile functional group. The presence of the amino group on the pyrazole enhances its reactivity and potential interactions with biological targets.

Biological Activities

Research indicates that compounds containing pyrazole rings, including this compound, exhibit various pharmacological effects:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties. This compound's structure suggests it may act similarly, although specific studies are needed to confirm this.
  • Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. Its structural similarity to other active pyrazole compounds indicates possible efficacy against various cancer types.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. Common synthetic routes include:

  • Condensation Reactions : Combining hydrazines with α,β-unsaturated nitriles to form the pyrazole ring.
  • Functional Group Modifications : Introducing the amino group through nucleophilic substitution reactions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:

Compound NameStructural FeaturesBiological Activity
4-AminopyrazoleSimple pyrazole structure without side chainsAntimicrobial, anti-inflammatory
3-MethylpyrazoleMethyl substitution at position 3Anticancer properties
5-Amino-1H-pyrazoleAmino group at position 5Broad-spectrum antimicrobial activity
2-MethylpropanenitrileAliphatic nitrile without pyrazole ringLimited biological activity
This compound Pyrazole ring with branched propanenitrilePotential anti-inflammatory and anticancer

The unique combination of an amino group and a nitrile group on the pyrazole ring provides this compound with enhanced reactivity and potential biological interactions compared to simpler analogs.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar pyrazole derivatives, providing insights into their mechanisms of action:

  • Antiproliferative Activity : A study demonstrated that certain aminopyrazole derivatives exhibited significant antiproliferative effects against cancer cell lines such as MCF-7 and CAKI-1, with IC50 values indicating high potency ( ).
  • Enzyme Inhibition : Research has indicated that compounds similar to this compound may act as enzyme inhibitors or receptor modulators, suggesting therapeutic applications in various diseases ( ).
  • Safety Profiles : Toxicological assessments have shown that related compounds do not exhibit acute toxicity at high doses in animal models, indicating a favorable safety profile for further development ( ).

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-7(2,5-8)11-4-6(9)3-10-11/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZBAFFVRSPDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)N1C=C(C=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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